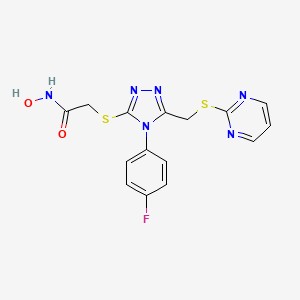
2-((4-(4-fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Radiosynthesis and Imaging Applications
A novel series of compounds, including the one of interest, has been reported for their potential in imaging and radiosynthesis applications. Specifically, derivatives within this chemical series have been utilized in the development of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). These compounds are designed with fluorine atoms in their structure, allowing for labeling with fluorine-18 and enabling in vivo imaging. This approach has been fully automated on robotic systems, indicating a significant advancement in the synthesis and application of such compounds for medical imaging purposes (Dollé et al., 2008).
Synthesis and Biological Evaluation for Peripheral Benzodiazepine Receptor Study
Another study focused on the synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted compounds, including those related to the chemical structure of interest, for the study of the peripheral benzodiazepine receptor using positron emission tomography. These compounds were found to have high in vitro affinity and selectivity for peripheral benzodiazepine receptors, indicating potential applications in the study of neurodegenerative disorders (Fookes et al., 2008).
Novel Antimicrobial Agents
Oxazolidinones, including derivatives with structural similarities to the compound of interest, have been identified as a new class of antimicrobial agents with a unique mechanism of bacterial protein synthesis inhibition. These compounds have shown in vitro antibacterial activities against a variety of clinically important human pathogens, offering a promising avenue for the development of new antimicrobial therapies (Zurenko et al., 1996).
Anti-Inflammatory and Analgesic Agents
The chemical structure is related to a broader class of compounds explored for their potential anti-inflammatory and analgesic activities. Novel derivatives have been synthesized and evaluated, revealing that certain substituents play a significant role in enhancing these activities. This research demonstrates the potential for developing new therapeutic agents based on modifications of the core chemical structure (Muralidharan et al., 2019).
Antitumor Activities
Compounds with structural features similar to 2-((4-(4-fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide have been synthesized and evaluated for their antitumor activities. These studies have highlighted the role of specific substitutions in achieving potent antitumor effects, providing insights into the design of new anticancer agents (Xiong Jing, 2011).
Orientations Futures
Propriétés
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-(pyrimidin-2-ylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6O2S2/c16-10-2-4-11(5-3-10)22-12(8-25-14-17-6-1-7-18-14)19-20-15(22)26-9-13(23)21-24/h1-7,24H,8-9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGSUKFUZZISSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


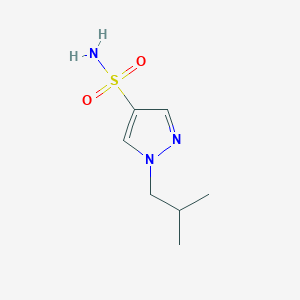

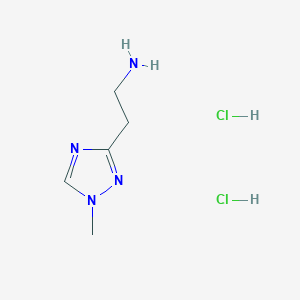
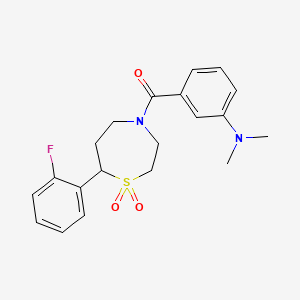

![Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate](/img/structure/B2573976.png)
![3-((5-mercapto-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2573977.png)

![ethyl 4-{[benzyl(methyl)amino]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2573979.png)
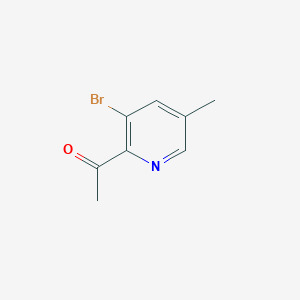
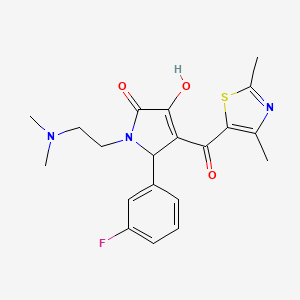
![2-[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2573987.png)
![1-(4-nitrothiophen-2-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B2573988.png)